Goralatide (acetate) is a synthetic tetrapeptide derived from thymosin beta-4, specifically the N-acetyl-serine-aspartate-lysine-proline sequence. It functions primarily as a hematopoiesis regulator, influencing the proliferation of hematopoietic stem cells. Goralatide has been noted for its potential therapeutic applications, particularly in modulating stem cell behavior and exerting anti-inflammatory effects.
The compound is synthesized from thymosin beta-4, which is naturally occurring in various tissues and plays a crucial role in actin polymerization and cell motility. Goralatide is produced through solid-phase peptide synthesis, a common method for creating peptides in a laboratory setting.
Goralatide (acetate) is classified as a peptide hormone and is categorized under hematopoietic regulators due to its role in modulating blood cell precursor activities. It is also recognized as an inhibitor of hematopoietic stem cell proliferation.
The synthesis of Goralatide typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. This method facilitates the purification of the final product by washing away unreacted materials.
Goralatide (acetate) has a linear structure consisting of four amino acids:
The molecular formula for Goralatide (acetate) is .
Goralatide participates in several biochemical reactions, primarily involving its interaction with cellular receptors and other proteins:
The specific interactions that Goralatide engages in can be complex, often involving multiple signaling pathways that regulate cell growth and differentiation.
Goralatide acts primarily by binding to specific receptors on hematopoietic stem cells, leading to:
Research indicates that Goralatide's mechanism involves modulation of intracellular signaling cascades that affect gene expression related to cell cycle regulation.
Goralatide has several scientific uses:
Goralatide, chemically defined as N-Acetyl-Seryl-Aspartyl-Lysyl-Proline acetate (AcSDKP acetate), was first isolated and characterized as a physiological regulator of hematopoiesis in the late 20th century. Initial research identified this endogenous tetrapeptide within bone marrow microenvironments, where it exists at concentrations between 15-40 nM under homeostatic conditions [1] [4]. The peptide was discovered through its potent inhibitory activity on primitive hematopoietic cell proliferation, distinguishing it from other hematopoietic modulators due to its unique tetrapeptide structure and endogenous origin [3] [5].
Further investigations established that Goralatide is a natural substrate of angiotensin-converting enzyme (ACE), which degrades the peptide and thereby regulates its physiological concentration within hematopoietic tissues [5]. This enzymatic relationship positions Goralatide within a critical regulatory network in bone marrow niches, where it functions as an autocrine/paracrine factor. Its discovery emerged from studies seeking to understand the intrinsic regulators that maintain hematopoietic stem cell quiescence, a fundamental property for lifelong blood cell production [1] [7].
Table 1: Key Historical Milestones in Goralatide Research
Time Period | Research Milestone | Significance |
---|---|---|
Late 1980s-1990s | Isolation and characterization of AcSDKP | Identification as a physiological regulator of hematopoietic stem cells |
1996 | Protection against hyperthermic damage demonstrated | Established cytoprotective effects on hematopoietic progenitors [2] |
1998 | Protection from doxorubicin-induced toxicity documented | Revealed therapeutic potential during chemotherapy [1] [4] |
Goralatide belongs to the hematoregulatory peptide class, specifically categorized as a tetrapeptide due to its four-amino-acid sequence (Ser-Asp-Lys-Pro) with an N-terminal acetyl group. Its acetate salt form enhances stability for research applications while preserving biological activity [3] [5]. The peptide's primary mechanism involves the inhibition of cell cycle progression at the G1/S phase transition in hematopoietic stem cells and primitive progenitors. This activity occurs at physiological concentrations (picomolar to nanomolar range), making it one of the most potent known endogenous regulators of hematopoietic stem cell proliferation [1] [2] [7].
The structural determinants of its activity reside in the acetylated N-terminus and the specific amino acid sequence, as modifications diminish biological potency. Molecular analyses reveal that Goralatide exerts its effects through interaction with specific cellular receptors on hematopoietic stem cells, though the exact receptor identity remains under investigation [3]. Functionally, Goralatide maintains approximately 95% of hematopoietic stem cells in a quiescent state (G0 phase) under homeostatic conditions, which represents its principal physiological significance [7]. This quiescence maintenance prevents premature stem cell exhaustion, protects against DNA damage accumulation, and preserves long-term bone marrow repopulation capacity – essential for sustained hematopoiesis throughout an organism's lifespan.
Table 2: Fundamental Characteristics of Goralatide
Characteristic | Detail | Functional Significance |
---|---|---|
Chemical structure | Acetyl-Ser-Asp-Lys-Pro acetate | Essential for receptor recognition and biological activity |
Molecular weight | 547.56 g/mol [3] [5] | Determines bioavailability and tissue distribution |
Primary physiological role | Maintenance of hematopoietic stem cell quiescence | Preserves long-term stem cell function and prevents exhaustion |
Concentration in bone marrow | 15-40 nM [1] | Reflects tight regulation required for homeostatic function |
Metabolic regulator | Angiotensin-converting enzyme (ACE) | Links hematopoietic regulation to cardiovascular-renal systems |
Research on Goralatide has primarily focused on its ability to protect hematopoietic hierarchies during cytotoxic stress, positioning it as a promising cytoprotective agent in oncology and hematology. The foundation for this application lies in its physiological role: by maintaining hematopoietic stem cells in a quiescent state, Goralatide reduces their vulnerability to cell cycle-dependent cytotoxic agents [1] [2]. Experimental models demonstrate that pretreatment with Goralatide (typically 48 hours before cytotoxic exposure) significantly enhances survival of long-term reconstituting cells in bone marrow, which are essential for lifelong hematopoietic recovery after injury [1] [4].
The therapeutic paradigm involves Goralatide's administration prior to and during cytotoxic treatments to induce a temporary protective quiescence in normal hematopoietic stem cells, while malignant cells remain vulnerable. This approach has demonstrated efficacy against multiple stressors, including chemotherapeutic agents (doxorubicin, 5-fluorouracil), ionizing radiation, hyperthermia, and phototherapy [1] [2] [4]. For instance, in murine models of doxorubicin-induced hematotoxicity, continuous subcutaneous infusion of Goralatide (2.4 μg/day) starting 48 hours before chemotherapy significantly reduced mortality and protected colony-forming units-granulocyte-macrophage progenitors, high proliferative potential colony-forming cells, and spleen colony-forming units [1] [4].
Beyond cytoprotection, research explores Goralatide's potential in leukemia stem cell targeting. Since leukemia stem cells often co-opt normal stem cell regulatory mechanisms, understanding Goralatide's differential effects on normal versus malignant hematopoiesis is crucial. Evidence suggests that while Goralatide protects normal hematopoietic stem cells, it may not extend the same protection to certain leukemia cell populations, potentially creating a therapeutic window [2] [6]. Furthermore, research indicates that Goralatide administration followed by hematopoietic growth factors (e.g., granulocyte colony-stimulating factor) optimizes hematopoietic recovery, suggesting synergistic applications in post-chemotherapy regeneration [1] [4].
Table 3: Research Evidence for Goralatide's Protective Mechanisms Against Different Stressors
Stressor | Model System | Key Protective Effects | Reference |
---|---|---|---|
Doxorubicin chemotherapy | Murine model | Reduced mortality; protection of long-term reconstituting cells, colony-forming units-spleen, high proliferative potential colony-forming cells, colony-forming units-granulocyte-macrophage | [1] [4] |
Hyperthermia | Murine bone marrow cells | 10-fold increase in granulocyte-macrophage progenitor survival after 90 minutes at 43°C; reduced S-phase entry | [2] |
5-Fluorouracil chemotherapy | Murine model | Accelerated recovery of hematopoietic parameters when combined with granulocyte colony-stimulating factor | [1] |
Current investigations focus on molecular mechanisms underlying differential protection of normal versus malignant cells and translational applications for hematopoietic recovery. The potential for Goralatide to expand the therapeutic window of existing cancer treatments by protecting normal hematopoietic stem cells represents a significant advancement in supportive oncology care, with ongoing research optimizing administration protocols and combination strategies [1] [4] [6].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: